3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with thiourea in the presence of a base, followed by cyclization with chloroacetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar biological activities.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal and antimicrobial properties.
Uniqueness
3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-14-9(12)11/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMPASSSGGOFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976151 |
Source
|
Record name | 3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60708-65-8 |
Source
|
Record name | 4-Thiazolidinone, 3-(p-bromophenyl)-2-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060708658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Bromophenyl)-2-imino-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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